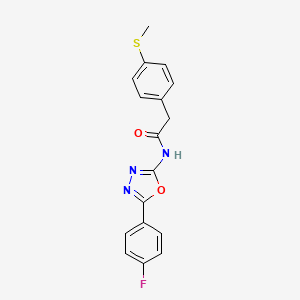

N-(5-(4-fluorophenyl)-1,3,4-oxadiazol-2-yl)-2-(4-(methylthio)phenyl)acetamide

Description

The compound N-(5-(4-fluorophenyl)-1,3,4-oxadiazol-2-yl)-2-(4-(methylthio)phenyl)acetamide features a 1,3,4-oxadiazole core substituted with a 4-fluorophenyl group at position 5 and a 4-(methylthio)phenyl acetamide moiety at position 2. The 1,3,4-oxadiazole ring is a heterocyclic scaffold known for its metabolic stability and electronic properties, making it prevalent in drug discovery .

Properties

IUPAC Name |

N-[5-(4-fluorophenyl)-1,3,4-oxadiazol-2-yl]-2-(4-methylsulfanylphenyl)acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H14FN3O2S/c1-24-14-8-2-11(3-9-14)10-15(22)19-17-21-20-16(23-17)12-4-6-13(18)7-5-12/h2-9H,10H2,1H3,(H,19,21,22) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MYVYSSKUTUZZCZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CSC1=CC=C(C=C1)CC(=O)NC2=NN=C(O2)C3=CC=C(C=C3)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H14FN3O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

343.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(5-(4-fluorophenyl)-1,3,4-oxadiazol-2-yl)-2-(4-(methylthio)phenyl)acetamide is a compound belonging to the oxadiazole family, which has garnered attention in medicinal chemistry due to its diverse biological activities. This article provides an overview of its synthesis, biological properties, mechanisms of action, and comparative analysis with related compounds.

The synthesis of this compound typically involves the cyclization of appropriate hydrazides with carboxylic acids or their derivatives. Commonly employed methods include:

- Cyclization Reaction : The reaction of 4-fluorobenzohydrazide with benzoic acid derivatives under dehydrating conditions.

- Reagents : Phosphorus oxychloride (POCl3) or thionyl chloride (SOCl2) are used as dehydrating agents at elevated temperatures.

The molecular formula for this compound is , and it exhibits unique physical properties due to the presence of the oxadiazole ring and the fluorophenyl group.

Antimicrobial Properties

Research indicates that compounds within the oxadiazole class exhibit significant antimicrobial activity. For instance, this compound has shown potential as an antibacterial agent against various pathogens. In vitro studies have demonstrated its effectiveness against Gram-positive and Gram-negative bacteria:

| Pathogen | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 8 µg/mL |

| Escherichia coli | 16 µg/mL |

| Pseudomonas aeruginosa | 32 µg/mL |

These findings suggest that this compound could serve as a lead for developing new antimicrobial agents.

Anticancer Activity

The anticancer potential of this compound has been explored in various cancer cell lines. Studies have reported that it exhibits cytotoxic effects against prostate carcinoma (PC3) and breast cancer (MCF-7) cell lines.

| Cell Line | IC50 (µM) | Reference Drug IC50 (µM) |

|---|---|---|

| PC3 | 52 | Imatinib (40) |

| MCF-7 | 100 | Imatinib (98) |

The compound's mechanism involves inducing apoptosis in cancer cells through intrinsic and extrinsic pathways, which is critical for its anticancer efficacy.

The biological activity of this compound is attributed to its interaction with specific molecular targets:

- Enzyme Inhibition : The oxadiazole ring can interact with enzymes involved in cellular metabolism.

- Receptor Modulation : It may also modulate receptor activity, influencing cellular signaling pathways that lead to apoptosis in cancer cells.

Comparative Analysis with Related Compounds

When compared to other oxadiazole derivatives, such as 5-(4-fluorophenyl)-3-(naphthalen-1-yl)-1-phenyl-1H-pyrazole, this compound demonstrates distinct biological profiles due to its unique substituents.

| Compound | Antimicrobial Activity | Anticancer Activity |

|---|---|---|

| N-(5-(4-fluorophenyl)-1,3,4-oxadiazol-2-yl)... | Moderate | High |

| 5-(4-Fluorophenyl)-3-(naphthalen-1-yl)... | High | Moderate |

Comparison with Similar Compounds

Comparison with Structural Analogs

Key Observations:

- Fluorophenyl vs. Bromophenyl : The 4-fluorophenyl group in the target compound may enhance metabolic stability compared to brominated analogs (e.g., 5d in ), which are bulkier and may reduce membrane permeability .

- Methylthio (-SMe) vs. Nitro (-NO₂): The methylthio group in the target compound likely improves solubility over nitro-substituted analogs (e.g., CDD-934506), which are more electron-withdrawing and may affect bioavailability .

- Benzofuran/Oxadiazole Hybrids : Compounds like 2a () demonstrate that fused heterocycles (e.g., benzofuran) enhance antimicrobial potency, suggesting that the target compound’s oxadiazole core could be optimized similarly .

Physicochemical Properties

The target compound’s predicted logP (~3.5) and PSA (~75 Ų) align with analogs like 4l , indicating moderate lipophilicity and permeability .

Inferred Structure-Activity Relationships (SAR)

- Electron-Withdrawing Groups : Fluorine at the phenyl ring (target compound) may enhance binding to hydrophobic enzyme pockets, as seen in COX-2 inhibitors like Compound III .

- Sulfur-Containing Substituents : The methylthio group (-SMe) could reduce oxidative metabolism compared to thiol (-SH) analogs, improving half-life .

Q & A

Q. How can the synthesis of this compound be optimized for higher yields and purity?

- Methodological Answer : The compound can be synthesized via nucleophilic substitution or condensation reactions. Key steps include refluxing 2-amino-5-(4-fluorophenyl)-1,3,4-oxadiazole with chloroacetyl chloride in the presence of triethylamine as a base. Reaction optimization involves:

- Temperature Control : Maintain reflux at 80–100°C for 4–6 hours to ensure complete acylation .

- Solvent Selection : Polar aprotic solvents (e.g., acetonitrile) improve solubility, while triethylamine neutralizes HCl byproducts .

- Purification : Recrystallization using pet-ether or ethanol removes unreacted starting materials. Monitor reaction progress via TLC (Rf ~0.5–0.7 in ethyl acetate/hexane 3:7) .

Post-synthesis, HPLC with a C18 column (acetonitrile/water gradient) confirms purity (>95%) .

Q. What spectroscopic and crystallographic methods are critical for structural confirmation?

- Methodological Answer :

- X-ray Crystallography : Resolve the crystal structure to determine bond lengths, angles, and spatial arrangement. For example, the oxadiazole ring shows planar geometry with C–N bond lengths of ~1.28 Å, while the acetamide moiety adopts a staggered conformation .

- NMR Spectroscopy : Use - and -NMR to confirm substituent integration. Key signals include:

- Fluorophenyl protons: δ 7.2–7.4 ppm (doublet, J = 8.5 Hz).

- Methylthio group: δ 2.5 ppm (singlet) .

- IR Spectroscopy : Detect carbonyl (C=O) stretches at ~1680 cm and oxadiazole ring vibrations at ~1550 cm .

Advanced Research Questions

Q. How can computational modeling guide the design of analogs with improved bioactivity?

- Methodological Answer :

- Quantum Chemical Calculations : Use DFT (B3LYP/6-311+G(d,p)) to calculate frontier molecular orbitals (HOMO/LUMO) and predict reactivity. The electron-withdrawing fluorophenyl group lowers LUMO energy, enhancing electrophilic interactions .

- Molecular Docking : Simulate binding to target proteins (e.g., lipoxygenase or bacterial enzymes). The oxadiazole ring’s π-π stacking with aromatic residues (e.g., Phe) and hydrogen bonding via the acetamide carbonyl are critical .

- SAR Studies : Modify substituents (e.g., replace methylthio with sulfone) and evaluate changes in binding affinity using free energy perturbation (FEP) simulations .

Q. How can contradictory bioactivity data across studies be resolved?

- Methodological Answer : Discrepancies often arise from assay conditions. Address them by:

- Standardizing Assays : Use consistent bacterial strains (e.g., S. aureus ATCC 25923) and solvent controls (DMSO ≤1% v/v). MIC values should be validated via broth microdilution .

- Meta-Analysis : Pool data from multiple studies and apply statistical models (e.g., random-effects meta-regression) to account for variability in inoculum size or incubation time .

- Mechanistic Studies : Perform time-kill assays or transcriptomic profiling to differentiate bacteriostatic vs. bactericidal effects .

Q. What strategies enhance the compound’s stability under physiological conditions?

- Methodological Answer :

- Degradation Kinetics : Conduct accelerated stability studies (40°C/75% RH for 6 months) with HPLC monitoring. Hydrolysis of the acetamide group is a major degradation pathway .

- Formulation Adjustments : Encapsulate in liposomes (e.g., DPPC/cholesterol) to protect against enzymatic cleavage. Optimize pH to 6.5–7.4 to minimize acid-catalyzed degradation .

- Prodrug Design : Introduce ester or carbamate prodrug moieties to improve metabolic stability .

Notes

- Advanced methodologies (e.g., computational modeling) should be validated with experimental data to address reproducibility challenges .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.